molecular formula C5H4BrFN2 B8104951 4-Bromo-6-fluoropyridin-2-amine

4-Bromo-6-fluoropyridin-2-amine

Cat. No.: B8104951
M. Wt: 191.00 g/mol
InChI Key: BJNVEINASAHIGF-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoropyridin-2-amine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine and fluorine atoms attached to a pyridine ring, along with an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoropyridin-2-amine typically involves the bromination and fluorination of pyridine derivatives. One common method involves the bromination of 6-fluoropyridin-2-amine using N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile at low temperatures . The reaction conditions are carefully controlled to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing efficient and cost-effective reagents and catalysts. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and complex heterocyclic compounds, which can be further utilized in medicinal chemistry and material science.

Scientific Research Applications

4-Bromo-6-fluoropyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoropyridin-2-amine involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoropyridine
  • 6-Bromo-2-fluoropyridine
  • 2-Amino-5-bromopyridine

Uniqueness

4-Bromo-6-fluoropyridin-2-amine is unique due to the specific positioning of the bromine and fluorine atoms, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in the synthesis of specialized compounds with tailored properties for various applications .

Properties

IUPAC Name

4-bromo-6-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrFN2/c6-3-1-4(7)9-5(8)2-3/h1-2H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNVEINASAHIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1N)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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